ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to disrupt mycobacterial energetics . This suggests that ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate may also target similar biochemical processes.
Mode of Action
Based on the structure-activity relationships of similar compounds, it can be inferred that this compound may interact with its targets to disrupt their normal functioning, leading to changes in cellular energetics .
Biochemical Pathways
Similar compounds have been found to affect the energetics of mycobacterium tuberculosis , suggesting that this compound may also interfere with energy production or utilization pathways in targeted organisms.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies suggest that such compounds can be absorbed and distributed in the body, metabolized, and then excreted. These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.
Result of Action
Based on the effects of similar compounds, it can be inferred that this compound may disrupt normal cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . Furthermore, the compound’s effectiveness can be influenced by the characteristics of the target organism’s environment, including nutrient availability and the presence of other organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound exhibits potential biological activities, such as antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in target organisms
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal drug with a similar structure.
Voriconazole: A triazole-based antifungal medication.
Uniqueness
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern on the triazole ring and the presence of the dichlorophenyl group.
Properties
IUPAC Name |
ethyl 1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-5-8(13)4-9(14)6-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBISTGRFWMIONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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